molecular formula C19H22O3 B12680815 Methanone, (3,4-dipropoxyphenyl)phenyl- CAS No. 123769-53-9

Methanone, (3,4-dipropoxyphenyl)phenyl-

Cat. No.: B12680815
CAS No.: 123769-53-9
M. Wt: 298.4 g/mol
InChI Key: DSLQERVRCPYMRC-UHFFFAOYSA-N
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Description

Methanone, (3,4-dipropoxyphenyl)phenyl- is an organic compound with the molecular formula C17H20O3 It belongs to the class of benzophenones, which are characterized by a ketone group attached to two phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (3,4-dipropoxyphenyl)phenyl- typically involves the reaction of 3,4-dipropoxybenzoyl chloride with phenylmagnesium bromide in an anhydrous ether solution. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of Methanone, (3,4-dipropoxyphenyl)phenyl- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Methanone, (3,4-dipropoxyphenyl)phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Methanone, (3,4-dipropoxyphenyl)phenyl- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of Methanone, (3,4-dipropoxyphenyl)phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methanone, (3,4-dihydroxyphenyl)phenyl-: Similar structure but with hydroxyl groups instead of propoxy groups.

    Methanone, (2,4-dihydroxyphenyl)phenyl-: Another benzophenone derivative with hydroxyl groups at different positions.

Uniqueness

Methanone, (3,4-dipropoxyphenyl)phenyl- is unique due to its propoxy substituents, which confer different chemical and physical properties compared to its hydroxyl-substituted counterparts

Properties

CAS No.

123769-53-9

Molecular Formula

C19H22O3

Molecular Weight

298.4 g/mol

IUPAC Name

(3,4-dipropoxyphenyl)-phenylmethanone

InChI

InChI=1S/C19H22O3/c1-3-12-21-17-11-10-16(14-18(17)22-13-4-2)19(20)15-8-6-5-7-9-15/h5-11,14H,3-4,12-13H2,1-2H3

InChI Key

DSLQERVRCPYMRC-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)OCCC

Origin of Product

United States

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